molecular formula C10H8ClN3O B11885657 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one

3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one

Katalognummer: B11885657
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: DMOVLBFEKODGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazine ring substituted with amino, chloro, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 3-amino-5-chloropyrazine-2-carboxylic acid and phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium alkoxide.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives where the chloro group is replaced by an amino group.

    Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and phenyl groups allows for diverse interactions with molecular targets, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-5-chloropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a phenyl group.

    5-Chloro-1-phenylpyrazin-2(1H)-one: Lacks the amino group.

    3-Amino-1-phenylpyrazin-2(1H)-one: Lacks the chloro group.

Uniqueness

3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups on the pyrazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C10H8ClN3O

Molekulargewicht

221.64 g/mol

IUPAC-Name

3-amino-5-chloro-1-phenylpyrazin-2-one

InChI

InChI=1S/C10H8ClN3O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13)

InChI-Schlüssel

DMOVLBFEKODGNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(N=C(C2=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.